molecular formula C9H17F3 B3392416 1,1,1-Trifluorononane CAS No. 55757-34-1

1,1,1-Trifluorononane

Cat. No.: B3392416
CAS No.: 55757-34-1
M. Wt: 182.23 g/mol
InChI Key: CWRXCYHKNPSCOC-UHFFFAOYSA-N
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Description

1,1,1-Trifluorononane is an organic compound with the molecular formula C9H17F3 It is a fluorinated alkane, characterized by the presence of three fluorine atoms attached to the first carbon of the nonane chain

Scientific Research Applications

1,1,1-Trifluorononane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: Research into fluorinated compounds has shown potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Preparation Methods

The synthesis of 1,1,1-Trifluorononane typically involves the fluorination of nonane. One common method is the direct fluorination of nonane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination.

Chemical Reactions Analysis

1,1,1-Trifluorononane undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.

    Oxidation Reactions: This compound can be oxidized to form various fluorinated alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common reagents used in these reactions include strong bases, acids, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism by which 1,1,1-Trifluorononane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various applications, including drug design and material science.

Comparison with Similar Compounds

1,1,1-Trifluorononane can be compared with other fluorinated alkanes, such as:

    1,1,1-Trifluoroethane: A smaller fluorinated alkane used primarily as a refrigerant and aerosol propellant.

    1,1,1-Trifluoropropane: Another fluorinated alkane with applications in the production of specialty chemicals.

    1,1,1-Trifluorobutane: Used in similar applications as this compound but with different physical and chemical properties due to its shorter carbon chain.

Properties

IUPAC Name

1,1,1-trifluorononane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXCYHKNPSCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611904
Record name 1,1,1-Trifluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55757-34-1
Record name 1,1,1-Trifluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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